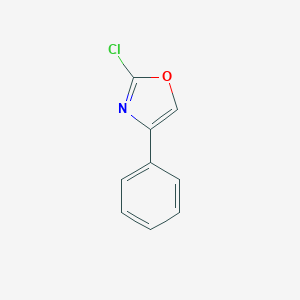

2-Chloro-4-phenyloxazole

Descripción general

Descripción

2-Chloro-4-phenyloxazole is a heterocyclic compound with the molecular formula C9H6ClNO. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-4-phenyloxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzoyl chloride with phenyl isocyanate in the presence of a base can yield this compound . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-phenyloxazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or other reactive species.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like tetrahydrofuran.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Cycloaddition Reactions: Catalysts like copper(I) or ruthenium(II) are often employed.

Major Products Formed

Substitution Reactions: Products include various substituted oxazoles with different functional groups.

Oxidation and Reduction: Products can range from oxidized oxazoles to reduced derivatives.

Cycloaddition Reactions: Products include complex heterocyclic structures with potential biological activity.

Aplicaciones Científicas De Investigación

2-Chloro-4-phenyloxazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including potential anticancer and antimicrobial agents.

Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-phenyloxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by interacting with their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparación Con Compuestos Similares

2-Chloro-4-phenyloxazole can be compared with other oxazole derivatives:

2-Phenyloxazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

4-Phenyloxazole: Similar structure but with different substitution patterns, affecting its chemical properties.

2-Chloro-5-phenyloxazole: Another isomer with the chlorine atom in a different position, leading to distinct reactivity.

Actividad Biológica

2-Chloro-4-phenyloxazole is a heterocyclic compound belonging to the oxazole family, characterized by its unique molecular structure comprising a chlorine atom at the second position and a phenyl group at the fourth position. This compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : CHClN

- Molecular Weight : 169.60 g/mol

- Structure : The compound features a five-membered ring containing one nitrogen atom and one oxygen atom, which imparts specific reactivity patterns.

This compound exhibits its biological activity through interactions with various molecular targets:

- Primary Targets :

- DNA : The compound binds to DNA, influencing gene expression and cellular processes.

- EGFR (Epidermal Growth Factor Receptor) : Involved in cell proliferation and survival.

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor) : Plays a crucial role in angiogenesis.

Mode of Action

The interaction with these targets primarily occurs through non-covalent binding, leading to modulation of enzymatic activities and signaling pathways. This mechanism underlies its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that this compound can effectively reduce the viability of human cancer cell lines, including breast and colon cancer cells, through its action on EGFR and VEGFR-2 pathways.

Antimicrobial Properties

The compound also displays notable antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the type of microorganism:

- Bacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Fungal Activity : Exhibits antifungal properties against species like Candida albicans.

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been reported to possess anti-inflammatory effects. It modulates inflammatory cytokine production and can inhibit pathways involved in chronic inflammation, making it a candidate for treating inflammatory diseases.

Study on Anticancer Activity

A study published in Cancer Research highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size with minimal toxicity observed in normal tissues.

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various oxazole derivatives, this compound exhibited superior activity against Escherichia coli compared to other derivatives. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed upon administration.

- Distribution : Exhibits high tissue affinity, particularly for liver and kidney tissues.

- Metabolism : Undergoes phase I and II metabolic reactions, leading to active metabolites that may enhance or alter its biological activity.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are influenced by dosage:

- Low Doses : Show beneficial effects such as enhanced antimicrobial activity without significant toxicity.

- High Doses : May lead to adverse effects; therefore, careful dosage optimization is essential for therapeutic applications.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-chloro-4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZRJXYIRGYIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.